5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one
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Overview
Description
CSTI-300 is a novel compound that acts as a partial agonist of the 5-hydroxytryptamine 3 receptor. This receptor is a subtype of serotonin receptors, which are involved in various physiological processes. CSTI-300 has shown potential in treating conditions such as diarrhea-predominant irritable bowel syndrome and carcinoid syndrome .
Preparation Methods
The synthesis of CSTI-300 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of organic reactions.
Step 2: Functionalization of the core structure to introduce specific functional groups.
Step 3: Purification and isolation of the final product.
Industrial production methods for CSTI-300 are designed to ensure high yield and purity. These methods often involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
CSTI-300 undergoes various chemical reactions, including:
Oxidation: CSTI-300 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CSTI-300 into reduced forms.
Substitution: CSTI-300 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CSTI-300 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of 5-hydroxytryptamine 3 receptor partial agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic agent for treating irritable bowel syndrome and carcinoid syndrome.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
CSTI-300 exerts its effects by binding to the 5-hydroxytryptamine 3 receptor, a ligand-gated ion channel. As a partial agonist, CSTI-300 activates the receptor to a lesser extent compared to full agonists. This partial activation leads to a moderate increase in ion flow through the receptor, which can modulate various physiological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of gastrointestinal motility .
Comparison with Similar Compounds
CSTI-300 is unique compared to other 5-hydroxytryptamine 3 receptor agonists and antagonists due to its partial agonist activity. Similar compounds include:
Alosetron: A 5-hydroxytryptamine 3 receptor antagonist used to treat irritable bowel syndrome.
Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist commonly used as an antiemetic.
Granisetron: Similar to ondansetron, used to prevent nausea and vomiting.
CSTI-300’s partial agonist activity provides a balance between efficacy and side effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
10-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,3,10-triazatricyclo[6.4.1.04,13]trideca-1(13),3,5,7-tetraen-9-one |
InChI |
InChI=1S/C17H20N4O/c22-17-12-2-1-3-13-16(12)14(19-18-13)6-9-21(17)15-10-20-7-4-11(15)5-8-20/h1-3,11,15H,4-10H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
WHLXDRXTKZLGFK-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N3CCC4=C5C(=NN4)C=CC=C5C3=O |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCC4=C5C(=NN4)C=CC=C5C3=O |
Origin of Product |
United States |
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